2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Overview
Description
2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic Acid is a useful research compound. Its molecular formula is C11H4BrF3INO2 and its molecular weight is 445.96 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Pathways
- A study elaborated rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids, highlighting methods for introducing the trifluoromethyl group and producing the carboxy function (Cottet et al., 2003).
- Another research focused on the synthesis of 4-(trifluoromethyl)quinoline derivatives, outlining the conversion of 2-bromo-4-(trifluoromethyl)quinolines into various functionalized quinolines (Lefebvre et al., 2003).
- The synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one was achieved, indicating the versatility of the trifluoromethyl group in synthesizing diverse derivatives (Didenko et al., 2015).
Functionalization and Structural Elaboration
- Research demonstrated the selective metalation and functionalization of trifluoromethyl-substituted pyridines and quinolines, providing insights into regioselective synthesis processes (Schlosser et al., 2003).
- A study on the relay propagation of crowding in the trifluoromethyl group discussed the impact of steric hindrance in functionalizing bromo(trifluoromethyl)quinolines (Schlosser et al., 2006).
- Further research on metalations and functionalizations of chloro-, bromo-, and iodo(trifluoromethyl)pyridines emphasized the versatility of these compounds in organic synthesis (Cottet et al., 2004).
Properties
IUPAC Name |
2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrF3INO2/c12-9-6(10(18)19)7(11(13,14)15)4-2-1-3-5(16)8(4)17-9/h1-3H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVRMFFQTRFMKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N=C2C(=C1)I)Br)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrF3INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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